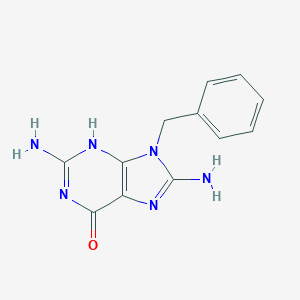![molecular formula C10H16O2 B009165 Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate CAS No. 19931-20-5](/img/structure/B9165.png)
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate, also known as Methyl TCB, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. Methyl TCB has been extensively studied for its unique chemical properties, which make it an ideal candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. It has been shown to form complexes with various nucleophiles, which can lead to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a chiral building block in various reactions. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful.
However, one limitation of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB is that it is a relatively new compound, and its properties are not fully understood. Further research is needed to fully understand the potential applications and limitations of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various scientific fields.
Direcciones Futuras
There are several future directions for research on Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB. One area of research is the development of new synthetic methods for the preparation of chiral compounds using Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB as a building block. Another area of research is the study of the mechanism of action of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various reactions. Further research is also needed to fully understand the potential applications and limitations of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB in various scientific fields.
Métodos De Síntesis
The synthesis of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB involves the reaction of 2,2,4,4-tetramethylcyclobutanone with methyl chloroformate. This reaction results in the formation of Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB, which is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has been used in various scientific research applications due to its unique chemical properties. It has been used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate TCB has also been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methods for the preparation of chiral compounds.
Propiedades
Número CAS |
19931-20-5 |
|---|---|
Nombre del producto |
Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-9(3,4)10(6,8)7(11)12-5/h6H,1-5H3 |
Clave InChI |
ZBBOKFDBNDFUFS-UHFFFAOYSA-N |
SMILES |
CC1(C2C1(C2(C)C)C(=O)OC)C |
SMILES canónico |
CC1(C2C1(C2(C)C)C(=O)OC)C |
Sinónimos |
2,2,4,4-Tetramethylbicyclo[1.1.0]butane-1-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



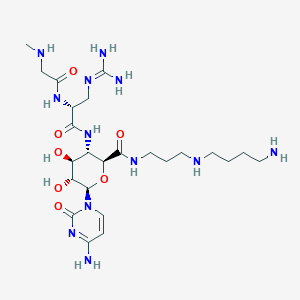

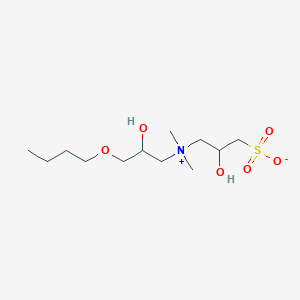
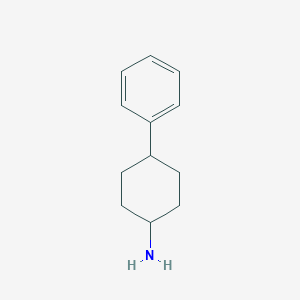
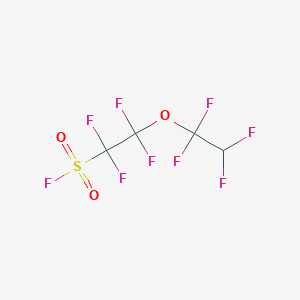
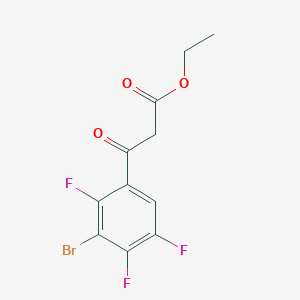
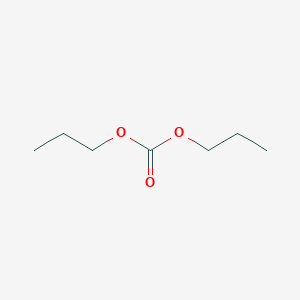
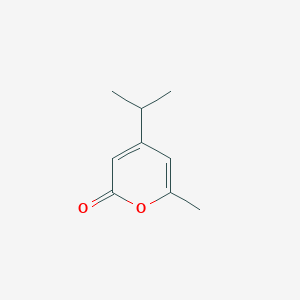
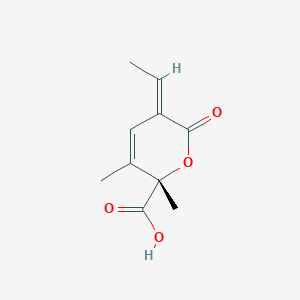
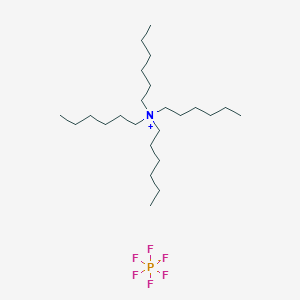
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

